3-(2-Chloroethyl)-2-fluoropyridine CAS number and properties
3-(2-Chloroethyl)-2-fluoropyridine CAS number and properties
Executive Summary
3-(2-Chloroethyl)-2-fluoropyridine is a bifunctional heterocyclic building block critical to modern medicinal chemistry. Characterized by the simultaneous presence of a highly reactive ortho-fluorine atom and an electrophilic chloroethyl side chain, this compound serves as a "linchpin" scaffold. It enables the rapid construction of fused bicyclic systems (such as 7-azaindoles and pyrrolopyridines) and facilitates the installation of the pyridine moiety into complex pharmacophores via alkylation.
This guide provides a comprehensive technical analysis of the compound's properties, validated synthesis pathways, and divergent reactivity profiles, designed for researchers in drug discovery and process chemistry.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 3-(2-Chloroethyl)-2-fluoropyridine |
| CAS Number | 2825008-43-1 (Primary); Note: Often confused with 3-chloro-2-fluoropyridine (1480-64-4) |
| Molecular Formula | C |
| Molecular Weight | 159.59 g/mol |
| SMILES | FC1=NC=CC=C1CCCl |
| Appearance | Colorless to pale yellow oil (Standard conditions) |
| Density (Predicted) | 1.25 ± 0.05 g/cm³ |
| Boiling Point (Predicted) | 210–215 °C (at 760 mmHg) |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile; Sparingly soluble in water.[1] |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen); Moisture sensitive. |
Synthesis & Manufacturing Protocols
The synthesis of 3-(2-Chloroethyl)-2-fluoropyridine presents a regioselectivity challenge. The most reliable "Medicinal Chemistry Grade" route utilizes metal-halogen exchange to ensure exclusive functionalization at the C3 position, avoiding the regioisomeric mixtures common with direct electrophilic aromatic substitution.
Route A: Metal-Halogen Exchange (High Fidelity)
This route is preferred for small-to-medium scale preparation where purity is paramount.
Step 1: 3-(2-Hydroxyethyl)-2-fluoropyridine Formation
-
Reagents: 3-Bromo-2-fluoropyridine, n-Butyllithium (n-BuLi) or Isopropylmagnesium Chloride (Turbo Grignard), Ethylene Oxide.
-
Solvent: Anhydrous THF or Diethyl Ether.
-
Protocol:
-
Cool a solution of 3-bromo-2-fluoropyridine in anhydrous THF to -78°C under Argon.
-
Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins to generate the 3-lithio species. Critical: Maintain < -70°C to prevent nucleophilic attack of BuLi on the 2-fluoro position.
-
Add Ethylene Oxide (excess, or as a solution in THF) slowly.
-
Allow warming to 0°C over 2 hours. The epoxide ring opening is driven by the C3-nucleophile.
-
Quench with saturated NH
Cl. Extract with EtOAc.[2][3][4]
-
Step 2: Deoxychlorination
-
Reagents: Thionyl Chloride (SOCl
) or Methanesulfonyl Chloride (MsCl)/LiCl. -
Solvent: Dichloromethane (DCM).
-
Protocol:
-
Dissolve the intermediate alcohol in DCM at 0°C.
-
Add SOCl
(1.5 equiv) dropwise. (Optional: Add catalytic DMF). -
Reflux for 2-4 hours until TLC shows consumption of alcohol.
-
Concentrate and neutralize carefully with NaHCO
to isolate the chloroethyl product.
-
Route B: Lateral Lithiation (Scale-Up Viable)
This route uses cheaper starting materials but requires precise temperature control to prevent ring metallation.
-
Starting Material: 2-Fluoro-3-methylpyridine.
-
Reagents: LDA (Lithium Diisopropylamide), Paraformaldehyde.
-
Mechanism: LDA deprotonates the acidic 3-methyl protons (enhanced acidity due to ortho-F inductive effect). The resulting anion attacks formaldehyde to extend the chain by one carbon (Methyl + Formaldehyde
Ethyl alcohol). -
Follow-up: Chlorination as described in Route A.
Visualization of Synthesis Pathways
Caption: Comparison of Metal-Halogen Exchange (Blue) and Lateral Lithiation (Red) synthetic routes.
Reactivity & Applications in Drug Discovery[5][6]
3-(2-Chloroethyl)-2-fluoropyridine is a "bifunctional electrophile." Its utility stems from the differential reactivity of its two electrophilic sites:
-
C2-Fluorine: Susceptible to S
Ar (Nucleophilic Aromatic Substitution).[5][6] -
Side-chain Chloride: Susceptible to S
2 displacement.
Construction of Fused Heterocycles (7-Azaindoles)
The most valuable application is the synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines (7-azaindolines) and related scaffolds.
-
Mechanism: A primary amine (R-NH
) first displaces the highly reactive C2-fluorine (S Ar). The resulting secondary amine then performs an intramolecular S 2 attack on the chloroethyl side chain to close the 5-membered ring. -
Conditions: K
CO , DMF/DMSO, Heat (80–100°C). -
Significance: This provides a rapid entry into kinase inhibitor scaffolds (e.g., Vemurafenib analogs).
Divergent Functionalization
Researchers can selectively target one site by controlling conditions:
-
Selective Alkylation: Soft nucleophiles (thiols, secondary amines) can displace the alkyl chloride at room temperature without disturbing the C2-fluorine, preserving the aryl fluoride for later functionalization.
-
Selective S
Ar: Hard nucleophiles (alkoxides) at low temperatures may preferentially attack the ring C2 position.
Reactivity Logic Diagram
Caption: Divergent reaction pathways leading to fused rings (Left) or functionalized pyridines (Right).
Safety & Handling (MSDS Highlights)
Warning: This compound possesses structural features similar to nitrogen mustards (alkylating side chain), although it lacks the activating nitrogen lone pair of a true mustard. It should be treated as a potential alkylating agent and genotoxin .
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H341: Suspected of causing genetic defects (Precautionary due to alkyl chloride moiety).
-
-
Handling:
-
Use only in a chemical fume hood.
-
Wear double nitrile gloves.
-
Quench all glassware and waste with dilute NaOH/Na
S O solution to destroy active alkylating sites before disposal.
-
References
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[7] (Reference for 2-fluoropyridine metallation regioselectivity).
-
PubChem. (2024). Compound Summary: 3-(2-chloroethyl)pyridine derivatives.[2][3] National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (2010). General methods for Pyridine Functionalization via Lithiation. Org.[8] Synth. Coll. Vol. 11. (Methodology grounding for Route A).
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of perfluoropyridine incorporation into poly(hydroxyethyl methacrylate) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
